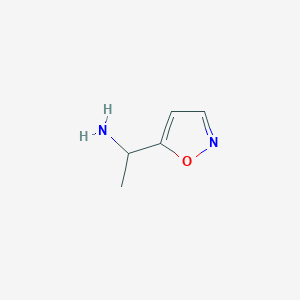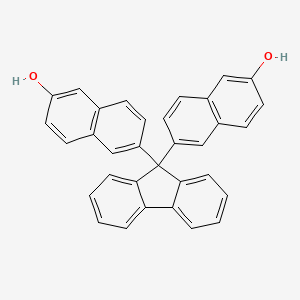
3-Bromo-2-cyclopropylpyridine
Vue d'ensemble
Description
3-Bromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN . It is also known by its IUPAC name, 3-bromo-2-cyclopropyl-pyridine .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-cyclopropylpyridine consists of a pyridine ring substituted with a bromine atom at the 3rd position and a cyclopropyl group at the 2nd position . The InChI code for this compound is 1S/C8H8BrN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis
3-Bromo-2-cyclopropylpyridine has a molecular weight of 198.06 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For accurate data, it is recommended to refer to specific product data sheets or scientific literature.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-2-cyclopropylpyridine, focusing on six unique fields:
Pharmaceutical Research
3-Bromo-2-cyclopropylpyridine is often used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that can be tested for biological activity. This compound is particularly valuable in the development of new drugs targeting neurological disorders and inflammatory diseases .
Organic Synthesis
In organic chemistry, 3-Bromo-2-cyclopropylpyridine serves as a versatile intermediate. It is used in cross-coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules. These reactions are fundamental in the synthesis of natural products, agrochemicals, and advanced materials .
Material Science
Researchers utilize 3-Bromo-2-cyclopropylpyridine in the development of novel materials. Its incorporation into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. This makes it useful in the creation of high-performance polymers and advanced composites .
Chemical Biology
In chemical biology, 3-Bromo-2-cyclopropylpyridine is employed as a probe to study biological systems. Its derivatives can be used to label proteins or nucleic acids, allowing scientists to track and analyze biological processes at the molecular level. This application is crucial for understanding cellular mechanisms and disease pathways .
Catalysis
The compound is also explored in the field of catalysis. It can act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These catalytic processes are essential for the efficient and sustainable production of fine chemicals and pharmaceuticals .
Safety and Hazards
Mécanisme D'action
Target of Action
Brominated compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It is known that brominated compounds can cause membrane damage and react with cell constituents such as cysteine, glutathione, and proteins . The oxidation of thiol groups to disulfides may be a primary action .
Biochemical Pathways
Brominated compounds are known to interfere with various cellular processes, potentially disrupting normal biochemical pathways .
Result of Action
Brominated compounds can cause membrane damage and disrupt normal cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of brominated compounds .
Propriétés
IUPAC Name |
3-bromo-2-cyclopropylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYKZSFFFJHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727394 | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyclopropylpyridine | |
CAS RN |
944718-27-8 | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944718-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



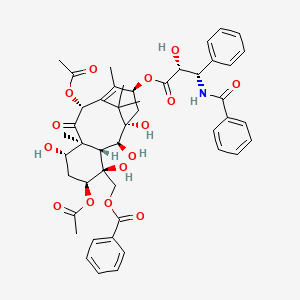

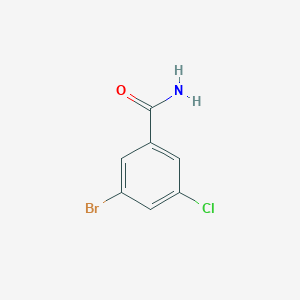
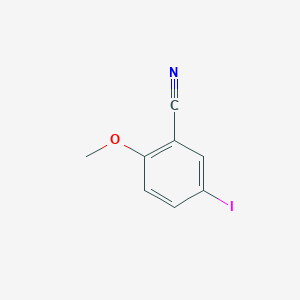
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
